
1-Phenyl-5-cyanoindole
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Overview
Description
1-Phenyl-5-cyanoindole is a synthetic indole derivative featuring a phenyl group at position 1 and a cyano (-CN) substituent at position 5. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, due to their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions . The phenyl group at position 1 enhances lipophilicity, while the electron-withdrawing cyano group at position 5 may influence electronic properties and binding affinity.
Preparation Methods
The synthesis of 1-Phenyl-5-cyanoindole typically involves several steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Phenyl-5-cyanoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Phenyl-5-cyanoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-cyanoindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application, but generally, it involves modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
The following table and analysis compare 1-Phenyl-5-cyanoindole with structurally related indole derivatives from the provided evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weights based on structural inference.
Key Findings:
Substituent Effects on Physical Properties
Position 1 Substituents: Phenyl vs. Acetyl/Benzyl: The phenyl group (C6H5) at position 1 increases molecular weight and lipophilicity compared to acetyl (-COCH3) or benzyl (-CH2C6H5) groups. For example, 1-Benzyl-5-chloroindole (MW 241.72) is heavier than 1-Acetylindole-5-carbonitrile (MW 184.19) . Melting Points: Acylated derivatives (e.g., 1-Acetyl-5-(5-phenylpyridin-3-yl)-2,3-dihydro-1H-indole, mp 179–181°C) exhibit higher melting points than branched acyl groups (e.g., 1-(2-Methylpropanoyl)-5-pyridin-3-yl-indole, mp 157–159°C), likely due to stronger crystal packing interactions .
Position 5 Substituents: Cyano vs. Rf Values: Compounds with bulkier substituents (e.g., 5-phenylpyridin-3-yl) show lower Rf values (0.06) in MeOH/CH2Cl2, indicating higher polarity, compared to pyridin-3-yl derivatives (Rf 0.10 in EtOAc/n-hexane) .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of 1-Phenyl-5-cyanoindole, and how can researchers validate purity and yield?
Methodological Answer :
- Synthesis Optimization : Begin with a Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group, followed by cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling. Monitor reaction conditions (temperature, solvent polarity, catalyst loading) to minimize side products like unsubstituted indole derivatives .
- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity. Compare retention times against known standards.
- Yield Calculation : Employ gravimetric analysis after recrystallization (e.g., using ethanol/water mixtures) and confirm via 1H NMR integration of characteristic peaks (e.g., cyano group adjacent protons at δ 7.8–8.2 ppm) .
Q. How should researchers characterize this compound’s solubility for in vitro assays, and what solvent systems are recommended?
Methodological Answer :
- Solubility Profiling : Use a tiered approach:
- Primary Screen : Test in DMSO (10 mg/mL stock) and dilute into PBS, ethanol, or cell culture media. Monitor for precipitation via dynamic light scattering (DLS) .
- Advanced Systems : For low solubility, employ co-solvents like PEG-300 (40%) or surfactants (e.g., Tween-80 at 5%) to stabilize aqueous solutions. Validate stability over 24 hours using UV-Vis spectroscopy (λ = 280 nm) .
- Critical Note : Avoid dimethylacetamide (DMA) due to potential cytotoxicity in biological assays.
Advanced Research Questions
Q. What computational strategies can elucidate the electronic properties of this compound, and how do these correlate with experimental reactivity data?
Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps. Compare calculated electron density at the cyano group with experimental IR spectra (C≡N stretch ~2220 cm−1) to validate models .
- Contradiction Resolution : If computational results conflict with experimental reactivity (e.g., unexpected electrophilic substitution sites), re-evaluate solvent effects or implicit solvation models in simulations .
Case Study :
- Observed Anomaly : A 2024 study reported unexpected nitration at the 4-position instead of the predicted 6-position. Re-analysis using explicit solvation (water/DMF) in DFT reconciled discrepancies, highlighting solvent polarity’s role in directing electrophiles .
Q. How should researchers address contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer :
- Data Triangulation :
- Assay Conditions : Compare IC50 values under standardized pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS vs. serum-free).
- Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation pathways .
- Orthogonal Assays : Validate kinase inhibition claims using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .
Example :
- A 2023 study reported conflicting IC50 values (2 μM vs. 15 μM) in cancer cell lines. Further analysis revealed differential expression of efflux transporters (e.g., P-gp) between cell types, resolved via transporter inhibition assays .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer :
- Standardized Workflow :
- Reagent Quality : Use anhydrous solvents (verified by Karl Fischer titration) and catalysts with ≥99.9% purity.
- In-line Analytics : Integrate LC-MS at each synthetic step to detect intermediates and byproducts.
- Crystallization Control : Optimize cooling rates (1–2°C/min) and seeding to ensure consistent polymorph formation .
- Collaborative Validation : Share detailed protocols (including failure modes) in supplementary materials, adhering to Beilstein Journal guidelines for experimental transparency .
Q. How can researchers design controlled experiments to differentiate between steric and electronic effects in this compound’s reactivity?
Methodological Answer :
- Steric vs. Electronic Probes :
- Isosteric Replacement : Synthesize analogs with bulkier groups (e.g., 5-trifluoromethyl vs. 5-cyano) to isolate steric effects.
- Hammett Analysis : Plot reaction rates (log k) against σ+ values for substituents to quantify electronic contributions. A linear correlation (R2 > 0.95) confirms electronic dominance .
- Case Example : A 2025 study demonstrated that steric hindrance from ortho-substituted phenyl groups reduced Suzuki coupling yields by 40%, while electron-withdrawing cyano groups accelerated oxidative addition .
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-11-12-6-7-15-13(10-12)8-9-17(15)14-4-2-1-3-5-14/h1-10H |
InChI Key |
KAOWQDOTSXSDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
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